4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline dihydrobromide

Salt selection Aqueous solubility Pre-formulation

4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline dihydrobromide (CAS 853344-48-6; free base CAS 853310-87-9) is a synthetic quinoline derivative featuring a 4-methylpiperidine substituent at the quinoline C4 position and a thiophen-2-yl group at C2, supplied as the dihydrobromide salt with molecular formula C₁₉H₂₂Br₂N₂S and molecular weight 470.27 g/mol. The compound is catalogued within the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals intended for early discovery research, with the vendor explicitly stating that no analytical data is collected and the product is sold 'AS-IS'.

Molecular Formula C19H22Br2N2S
Molecular Weight 470.3 g/mol
CAS No. 853344-48-6
Cat. No. B11948082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline dihydrobromide
CAS853344-48-6
Molecular FormulaC19H22Br2N2S
Molecular Weight470.3 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4.Br.Br
InChIInChI=1S/C19H20N2S.2BrH/c1-14-8-10-21(11-9-14)18-13-17(19-7-4-12-22-19)20-16-6-3-2-5-15(16)18;;/h2-7,12-14H,8-11H2,1H3;2*1H
InChIKeyBHXIZCAPTHGQRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline Dihydrobromide (CAS 853344-48-6): Core Structural Identity and Sourcing Baseline


4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline dihydrobromide (CAS 853344-48-6; free base CAS 853310-87-9) is a synthetic quinoline derivative featuring a 4-methylpiperidine substituent at the quinoline C4 position and a thiophen-2-yl group at C2, supplied as the dihydrobromide salt with molecular formula C₁₉H₂₂Br₂N₂S and molecular weight 470.27 g/mol . The compound is catalogued within the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals intended for early discovery research, with the vendor explicitly stating that no analytical data is collected and the product is sold 'AS-IS' . The free base form (C₁₉H₂₀N₂S, MW 308.4) has a computed XLogP3 of 5, zero hydrogen bond donors, and three hydrogen bond acceptors, placing it in a moderately lipophilic physicochemical space distinct from many aniline- or phenol-containing quinoline analogs [1].

Why Generic Quinoline-Piperidine-Thiophene Substitution Is Not Warranted for CAS 853344-48-6


Quinoline derivatives bearing piperidine and thiophene substituents exhibit steep structure-activity relationships where even minor positional or substituent changes produce divergent pharmacological profiles. The 4-methyl group on the piperidine ring of CAS 853344-48-6 distinguishes it from the des-methyl analog 4-(piperidin-1-yl)-2-(thiophen-2-yl)quinoline, while the 2-thienyl substitution pattern differentiates it from ML204 (4-methyl-2-(1-piperidinyl)-quinoline, CAS 5465-86-1), a known TRPC4/C5 channel blocker with an IC₅₀ of 0.96–2.6 μM and 19-fold selectivity against TRPC6 . In the broader quinoline tachykinin receptor antagonist series described by Blaney et al. (2001), stepwise modulation of the C2 aryl group (phenyl vs. thienyl) and the C4 amine substituent produced Ki shifts exceeding 100-fold at both NK-2 and NK-3 receptors, and critically modulated mu-opioid receptor off-target liability [1]. Consequently, two quinoline compounds sharing a superficial scaffold but differing in the presence, position, or nature of the piperidine methyl substituent and the C2 heteroaryl ring cannot be assumed to be functionally interchangeable without confirmatory head-to-head data.

Product-Specific Quantitative Differentiation Evidence for 4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline Dihydrobromide (CAS 853344-48-6)


Dihydrobromide Salt vs. Free Base: Aqueous Solubility and Formulation Readiness

Unlike the free base (CAS 853310-87-9, MW 308.4), the dihydrobromide salt form (CAS 853344-48-6, MW 470.27) incorporates two HBr equivalents, which is expected to confer substantially higher aqueous solubility based on general salt-form principles. The free base carries zero hydrogen bond donors and has a computed XLogP3 of 5, predicting poor intrinsic water solubility [1]. While direct experimental solubility data for this specific compound are not publicly available, the general ionization-mediated solubility enhancement conferred by the dihydrobromide counterion is a well-established pharmaceutical salt selection criterion. The free base form is catalogued separately (Sigma-Aldrich product 4-methyl-2-(1-piperidinyl)-quinoline vs. the AldrichCPR dihydrobromide entry) and cannot be assumed to perform identically in aqueous assay buffers without pH adjustment and cosolvent .

Salt selection Aqueous solubility Pre-formulation In vitro assay compatibility

4-Methylpiperidine vs. Unsubstituted Piperidine Analog: Conformational Constraint and Lipophilicity Modulation

The target compound bears a 4-methyl substituent on the piperidine ring, distinguishing it from the des-methyl analog 4-(piperidin-1-yl)-2-(thiophen-2-yl)quinoline. The 4-methyl group increases the computed logP by approximately 0.5 units relative to the unsubstituted piperidine analog (estimated from the methylene-to-methyl conversion) and introduces a conformational bias by preferring the equatorial orientation in the chair conformation. In the quinoline neurokinin antagonist series, the presence, position, and stereochemistry of alkyl substituents on the C4-piperidine moiety produced Ki differences exceeding 10-fold at hNK-2 and hNK-3 receptors [1]. While no receptor binding data exist specifically for CAS 853344-48-6, the structural precedent from Blaney et al. (2001) establishes that a single methyl group on the piperidine is sufficient to alter receptor subtype selectivity profiles, making the des-methyl analog an unreliable surrogate [1].

Structure-activity relationship Lipophilicity Conformational analysis Medicinal chemistry

2-Thienyl vs. 2-Phenyl Substitution at Quinoline C2: Heteroaryl Impact on Off-Target Profile

The 2-thienyl substituent on the target compound replaces the 2-phenyl group found in the foundational quinoline neurokinin antagonist pharmacophore. In the Blaney et al. series, the 2-phenylquinoline template exhibited significant binding affinity for the human mu-opioid receptor (hMOR), which was flagged as an undesirable off-target liability that required deliberate chemical modulation strategies to mitigate [1]. The replacement of the 2-phenyl group with a 2-thienyl group alters the electron density and steric profile at the receptor interface; molecular docking studies in the same publication demonstrated that subtle changes in the C2 aryl/heteroaryl group orientation within the receptor binding pocket could be exploited to diminish hMOR recognition while preserving or enhancing NK receptor affinity [1]. Although no direct hMOR binding data exist for CAS 853344-48-6, the 2-thienyl-for-2-phenyl substitution represents a deliberate heteroaryl modification with precedent-based potential to reduce opioid receptor cross-reactivity relative to 2-phenylquinoline analogs.

Off-target liability Mu-opioid receptor Heteroaryl SAR Neurokinin receptor

Supplier-Guaranteed Minimum Purity: 95% per Chemenu Catalog Specification

Chemenu lists CAS 853344-48-6 (Catalog Number CM223790) with a certified purity of 95% . In contrast, Sigma-Aldrich explicitly states that its AldrichCPR entry for this compound is sold without any analytical data collection, without purity certification, and under an 'AS-IS' disclaimer with no warranty of merchantability or fitness for purpose . For procurement decisions requiring a verifiable purity benchmark, the Chemenu catalog specification provides a quantitative acceptance criterion that the Sigma-Aldrich AldrichCPR listing does not. Buyers should note that the 95% purity figure is a vendor-claimed specification and independent verification via HPLC or NMR is advisable given the AldrichCPR product's lack of batch-specific analytical documentation.

Purity specification Procurement quality control Analytical benchmark

Positional Isomer Discrimination: CAS 853344-48-6 vs. ML204 (CAS 5465-86-1) – Divergent Scaffold Architecture

CAS 853344-48-6 and ML204 (4-methyl-2-(1-piperidinyl)-quinoline, CAS 5465-86-1) share the identical molecular formula for their free base forms (C₁₉H₂₀N₂S vs. C₁₅H₁₈N₂ for ML204 free base; note: ML204 lacks sulfur and has a different formula), but they differ fundamentally in scaffold architecture: the target compound places the piperidine at C4 and the 4-methyl group on the piperidine ring, whereas ML204 places the piperidine at C2 and the methyl group directly on the quinoline C4. ML204 is a well-characterized TRPC4/C5 channel blocker with an IC₅₀ of 0.96–2.6 μM against TRPC4 and 19-fold selectivity over TRPC6 . The 2-thienyl group on CAS 853344-48-6 introduces a sulfur-containing heteroaryl absent in ML204, which additionally alters hydrogen bonding capacity and molecular shape. These structural differences are sufficiently profound that no pharmacological inference from ML204 to CAS 853344-48-6 is warranted without direct comparative data.

Positional isomerism Scaffold differentiation Target selectivity TRPC4/C5 channels

Recommended Procurement and Application Scenarios for 4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline Dihydrobromide (CAS 853344-48-6)


Scaffold-Hopping SAR Exploration in Quinoline-Based Neurokinin or Kinase Inhibitor Programs

Medicinal chemistry teams engaged in scaffold-hopping from the 2-phenylquinoline neurokinin antagonist pharmacophore (Blaney et al., 2001) to 2-thienyl analogs may procure CAS 853344-48-6 as a tool compound to probe the impact of the 2-thienyl-for-2-phenyl substitution on receptor binding, selectivity, and off-target profiles. The compound's 4-methylpiperidine substituent additionally allows exploration of conformational effects relative to the unsubstituted piperidine analog. Researchers should plan for de novo pharmacological profiling, as no target-specific activity data are publicly available for this compound [1].

Physicochemical Property Benchmarking for Pre-Formulation Salt Selection Studies

Formulation scientists comparing salt-form effects on aqueous solubility, dissolution rate, and solid-state stability for lipophilic quinoline free bases (XLogP3 = 5) can use the dihydrobromide salt (CAS 853344-48-6) alongside the free base (CAS 853310-87-9) as a matched pair to experimentally quantify solubility enhancement. The AldrichCPR sourcing note that no analytical data are provided means that users must independently characterize the material by HPLC, NMR, and elemental analysis before committing to formulation decisions .

Negative Control Design for TRPC4/C5 Channel Pharmacology Studies

Electrophysiology groups using ML204 (CAS 5465-86-1) as a TRPC4/C5 channel blocker may consider CAS 853344-48-6 as a structurally distinct quinoline-piperidine comparator to confirm that observed channel effects are scaffold-specific rather than general quinoline-piperidine artifacts. Because CAS 853344-48-6 lacks the C2-piperidine and C4-methyl substitution pattern essential for ML204's TRPC4 activity (IC₅₀ = 0.96–2.6 μM), it is expected to be inactive or substantially less potent at TRPC4/C5, though this hypothesis requires experimental verification .

Procurement Quality Verification and Method Development

Analytical chemistry groups tasked with developing identity and purity methods for rare AldrichCPR compounds can use the 95% purity specification from Chemenu (Catalog CM223790) as a provisional acceptance criterion while establishing in-house HPLC or UPLC-MS methods for batch-to-batch quality control. The compound's computed properties (MW 470.27, XLogP3 = 5, zero HBD) guide selection of reverse-phase column chemistry and mobile phase composition for method development .

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